Cas no 110655-58-8 (Cinnamycin (9CI))

Cinnamycin (9CI) structure
Cinnamycin (9CI) structure
Product Name:Cinnamycin (9CI)
CAS-nummer:110655-58-8
MF:C89H125N25O25S3
MW:2041.29231524467
CID:183546
PubChem ID:131801649
Update Time:2025-05-18

Cinnamycin (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Cinnamycin (9CI)
    • CINNAMYCIN
    • antibioticnsc-71936
    • lanthiopeptin
    • nsc-71936
    • Lanthiopeptin, Ro 09-0198
    • L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-lysine,cyclic (1->18),(4->14),(5->11)-tris(thioether),cyclic (6->19)-imine
    • NSC 71936
    • 110655-58-8
    • UM32RAQ8SC
    • Ro-09-0198
    • CYS-ARG-GLN-CYS-CYS-3-NH2-ALA-PHE-GLY-PRO-PHE-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-PHE-VAL-CYS-3-OH-.ALPHA.-ASP-GLY-ASN-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-LYS DISULFIDE BRIDGES 1-18, 4-14, 5-11, LYSINOALANINE BRIDGE 6-19
    • CHEBI:141991
    • UNII-UM32RAQ8SC
    • Ro 09-0198
    • Lysine, cysteinylarginylglutaminylcysteinylcysteinylphenylalanylphenylalanylglycylprolyl-3-aminoalanyl-3-mercapto-2-aminobutanoylphenylalanylvalylcysteinyl-3-hydroxy-alpha-aspartylglycylasparaginyl-3-mercapto-2-aminobutanoyl-, cyclic (1-18),(4-14), (5-11)-tris(sulfide), cyclic (10-19)-imine
    • amino-(2-amino-2-oxo-ethyl)-(3-amino-3-oxo-propyl)-tribenzyl-[(1R)-1,2-dihydroxy-2-oxo-ethyl]-(3-guanidinopropyl)-isopropyl-dimethyl-octadecaoxo-[?]carboxylic acid
    • SCHEMBL8736738
    • J-002457
    • 1405-39-6
    • Antibiotic NSC-71936
    • NSC71936
    • Ro09-198
    • NSC628319
    • L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amin
    • DA-51917
    • CYS-ARG-GLN-CYS-CYS-3-NH2-ALA-PHE-GLY-PRO-PHE-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-PHE-VAL-CYS-3-OH-ALPHA-ASP-GLY-ASN-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-LYS DISULFIDE BRIDGES 1-18, 4-14, 5-11, LYSINOALANINE BRIDGE 6-19
    • Inchi: 1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60-,61-,66-,67+,68+,69-,70+/m0/s1
    • InChI-sleutel: QJDWKBINWOWJNZ-OURZNGJWSA-N
    • LACHT: S1C[C@H]2C(N[C@H]3CNCCCC[C@@H](C(=O)O)NC([C@H]4[C@H](C)SC[C@@H](C(N[C@H](C(N[C@@H](CCC(N)=O)C(N[C@H](CSC[C@@H](C(N[C@H](C(NCC(N[C@@H](CC(N)=O)C(N4)=O)=O)=O)[C@H](C(=O)O)O)=O)NC([C@H](C(C)C)NC([C@H](CC4C=CC=CC=4)NC([C@@H]([C@@H]1C)NC([C@H](CC1C=CC=CC=1)NC([C@@H]1CCCN1C(CNC([C@H](CC1C=CC=CC=1)NC3=O)=O)=O)=O)=O)=O)=O)=O)C(N2)=O)=O)=O)CCCNC(=N)N)=O)N)=O)=O

Berekende eigenschappen

  • Exacte massa: 2039.8440581g/mol
  • Monoisotopische massa: 2039.8440581g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 27
  • Aantal waterstofbondacceptatoren: 31
  • Zware atoomtelling: 142
  • Aantal draaibare bindingen: 20
  • Complexiteit: 4510
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 20
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -9.4
  • Topologisch pooloppervlak: 872Ų

Experimentele eigenschappen

  • Oplosbaarheid: acetonitrile: water: 5 mg/mL

Cinnamycin (9CI) Beveiligingsinformatie

  • WGK Duitsland:3
  • Veiligheidsinstructies: 22-24/25
  • RTECS:GE1745000
  • Veiligheidstermijn:S22-24/25

Cinnamycin (9CI) Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11864-1mg
Cinnamycin
110655-58-8 98%
1mg
¥3197.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11864-5mg
Cinnamycin
110655-58-8 98%
5mg
¥10788.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-391464-1 mg
Cinnamycin,
110655-58-8
1mg
¥1,880.00 2023-07-10
BioAustralis
BIA-C1432-1 mg
Cinnamycin
110655-58-8 >95% by HPLC
1mg
$256.00 2023-07-10
BioAustralis
BIA-C1432-5 mg
Cinnamycin
110655-58-8 >95% by HPLC
5mg
$896.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-391464-1mg
Cinnamycin,
110655-58-8
1mg
¥1880.00 2023-09-05
BioAustralis
BIA-C1432-1mg
Cinnamycin
110655-58-8 >95% by HPLC
1mg
$280.00 2025-08-06
BioAustralis
BIA-C1432-5mg
Cinnamycin
110655-58-8 >95% by HPLC
5mg
$980.00 2025-08-06
1PlusChem
1P008YW1-1mg
CINNAMYCIN
110655-58-8 ≥98%
1mg
$349.00 2023-12-26
1PlusChem
1P008YW1-5mg
CINNAMYCIN
110655-58-8 ≥98%
5mg
$1158.00 2023-12-26
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk